5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid
Overview
Description
5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid is a chemical compound with the CAS Number: 926191-42-6 . It has a molecular weight of 276.25 . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-fluorobenzoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 276.24 . The IUPAC name for this compound is 5-{[(2-amino-2-oxoethyl)amino]sulfonyl}-2-fluorobenzoic acid .Scientific Research Applications
Environmental Degradation and Toxicology
Research on polyfluoroalkyl chemicals, which include compounds like "5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid", highlights their environmental persistence and potential for degradation into perfluoroalkyl acids, raising concerns about their toxicological profiles and environmental impact. These compounds, widely used in industrial and commercial applications, undergo microbial degradation, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, known for their persistence and ubiquity in the environment (Liu & Mejia Avendaño, 2013).
Bioaccumulation and Environmental Fate
The bioaccumulation potential of perfluorinated carboxylates and sulfonates, related to compounds like "this compound", has been critically reviewed, revealing that these substances, while persistent, may not accumulate to the same extent as other persistent lipophilic compounds. This research contributes to our understanding of the environmental fate and potential health impacts of these compounds (Conder et al., 2008).
Analytical Methods for Antioxidant Activity
In the field of analytical chemistry, studies on methods for determining antioxidant activity have provided insights into the evaluation of compounds with similar structures to "this compound". These methods, including various spectrophotometric and electrochemical assays, are critical for assessing the antioxidant capacity of complex samples, offering a framework for evaluating the potential therapeutic applications of similar compounds (Munteanu & Apetrei, 2021).
Pharmacological Activities and Molecular Mechanisms
Gallic acid, a compound structurally related to "this compound", has been extensively studied for its anti-inflammatory properties, providing a model for understanding the pharmacological activities and molecular mechanisms of similar compounds. These studies reveal the potential of such compounds in treating inflammation-related diseases, highlighting the importance of understanding their biological activities and therapeutic applications (Bai et al., 2020).
Properties
IUPAC Name |
5-[(2-amino-2-oxoethyl)sulfamoyl]-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)12-4-8(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDZBXHTAXCYDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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